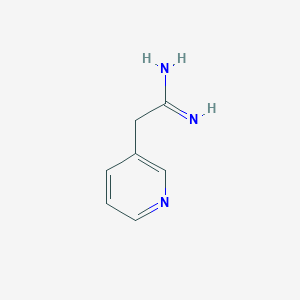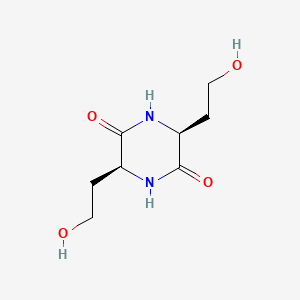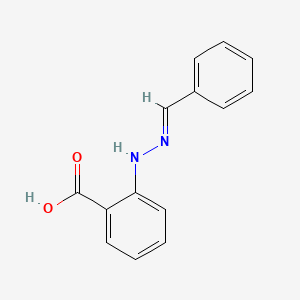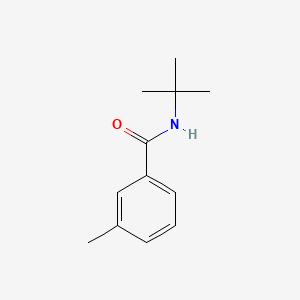
N-(Tert-butyl)-3-methylbenzamide
Übersicht
Beschreibung
“N-(Tert-butyl)-3-methylbenzamide” is a compound that likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a tert-butyl group (a central carbon atom attached to three methyl groups). The tert-butyl group is known for its bulky nature and is often used in organic chemistry reactions to protect reactive sites .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, tert-butyl groups are often introduced into molecules using tert-butyl alcohol or tert-butyl chloride . The synthesis of benzamide compounds typically involves the reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of “this compound” would likely show a benzene ring (indicative of the benzamide group), a carboxamide group attached to the benzene ring, and a tert-butyl group attached to the nitrogen of the carboxamide group .Physical And Chemical Properties Analysis
While specific properties for “this compound” are not available, tert-butyl compounds are generally nonpolar, have low melting points, and are resistant to acids and bases .Wissenschaftliche Forschungsanwendungen
Directed Metalation Synthesis
N-(Tert-butyl)-3-methylbenzamide has been utilized in directed metalation synthesis. A study by Reitz and Massey (1990) demonstrated its application in the synthesis of lunularic acid, showing its potential in complex organic syntheses (Reitz & Massey, 1990).
NK1/NK2 Antagonist in Disease Treatment
A novel crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, an NK1/NK2 antagonist, has been claimed for treating a range of disorders including asthma and depression. This highlights the broader pharmacological relevance of similar compounds (Norman, 2008).
Insect Repellent Research
The compound N,N-diethyl-3-methylbenzamide (DEET), closely related to this compound, has been extensively studied for its repellent properties against insects like Rhodnius prolixus, a vector of Chagas disease. Research by Alzogaray (2015) contributes to understanding the behavioral and toxicological effects of such compounds on insects (Alzogaray, 2015).
Synthesis of Benzotriazine Derivatives
This compound derivatives have been used in the synthesis of 1,2,3-benzotriazine-4-(3H)-ones, as demonstrated by Yan et al. (2016). This highlights its utility in the development of novel organic compounds (Yan et al., 2016).
Antioxidant Activity Research
A 2013 study explored the synthesis of sterically hindered phenols, including compounds related to this compound, for potential antioxidant applications. The research by Storozhok et al. contributes to the understanding of these compounds in the context of developing new antioxidants (Storozhok et al., 2013).
Metabolic Conversion Studies
The metabolic conversion of N-methyl and N,N-dimethylbenzamides, similar to this compound, has been investigated. Ross et al. (1983) studied the stability and metabolites of these compounds, contributing to the understanding of their metabolic pathways (Ross et al., 1983).
Cyclization of N-alkenylamides
Minakata et al. (2006) demonstrated the use of tert-butyl hypoiodite for the cyclization of N-alkenylamides to form N-heterocycles, showcasing another chemical application of related compounds (Minakata et al., 2006).
Wirkmechanismus
Target of Action
N-(Tert-butyl)-3-methylbenzamide is a complex compound with potential biological activity. It’s important to note that the tert-butyl group is often used in chemical transformations and has implications in various biosynthetic and biodegradation pathways
Mode of Action
It’s known that the tert-butyl group can influence electrophilic substitutions by directing the incoming electrophile to attack at ortho and para positions This suggests that this compound may interact with its targets through similar mechanisms
Biochemical Pathways
Compounds with a tert-butyl group have been associated with the regulation of telomerase reverse transcriptase (tert) in humans . TERT is a crucial enzyme responsible for telomere maintenance and human genome stability. Dysregulation of telomerase through TERT promoter mutations has been observed across a range of cancers
Pharmacokinetics
A study on phenylthiazoles with a tert-butyl moiety showed promising adme properties, with one compound demonstrating greater penetration of bacterial membranes and metabolic resistance
Result of Action
Compounds with a tert-butyl group have been associated with neuroprotective effects in brain diseases . For instance, tert-butylhydroquinone (tBHQ) has been shown to inhibit neuroinflammation and oxidative stress, playing a neuroprotective role in Alzheimer’s disease, stroke, depression, and Parkinson’s disease
Action Environment
It’s known that environmental conditions can influence the bond strengths of certain compounds
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-tert-butyl-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-5-7-10(8-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCMTQWZWYTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42498-33-9 | |
| Record name | N-(1,1-Dimethylethyl)-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



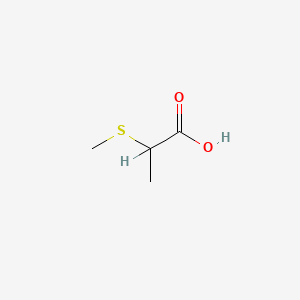
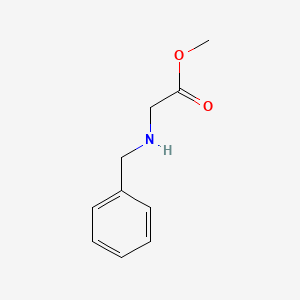

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B3021622.png)
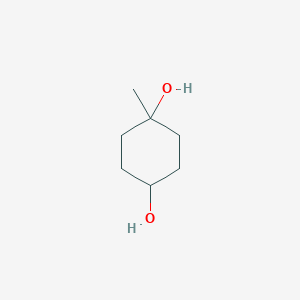
![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B3021625.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B3021627.png)
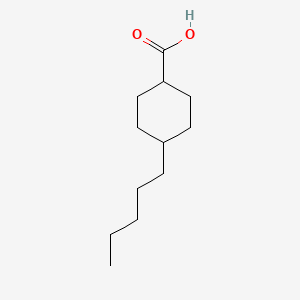

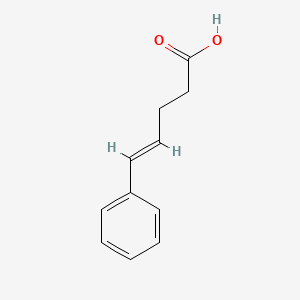
![1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole](/img/structure/B3021633.png)
